molecular formula C19H20INO4 B14943420 N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide

Cat. No.: B14943420
M. Wt: 453.3 g/mol
InChI Key: OZMWCIYDNDNEIY-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzodioxin ring and an iodinated benzamide group

Preparation Methods

The synthesis of N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the benzodioxin ring, followed by the introduction of the hydroxybutyl group and the iodination of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The iodinated benzamide group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzodioxin ring and iodinated benzamide group may interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide can be compared with similar compounds such as:

    2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide: Similar structure but with a fluorine atom instead of iodine.

    3-[2′®-hydroxybutyl]-7-hydroxyphthalide: Contains a hydroxybutyl group but differs in the core structure

Properties

Molecular Formula

C19H20INO4

Molecular Weight

453.3 g/mol

IUPAC Name

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide

InChI

InChI=1S/C19H20INO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11,16,22H,2,5,8-9H2,1H3,(H,21,23)

InChI Key

OZMWCIYDNDNEIY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3I)OCCO2)O

Origin of Product

United States

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